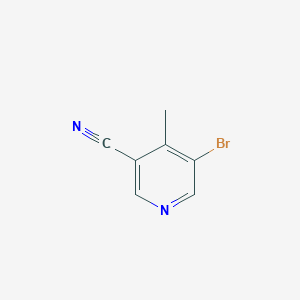

5-Bromo-4-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTPZRXPJRFYHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427649 | |

| Record name | 5-BROMO-4-METHYLNICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890092-52-1 | |

| Record name | 5-BROMO-4-METHYLNICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-methylnicotinonitrile

CAS Number: 890092-52-1

This technical guide provides a comprehensive overview of 5-Bromo-4-methylnicotinonitrile, a key building block in pharmaceutical and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of biologically active molecules.

Core Molecular Data

This compound, also known as 5-Bromo-4-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. Its strategic placement of a bromine atom, a methyl group, and a nitrile function makes it a versatile intermediate for a range of chemical transformations.

| Property | Value | Reference(s) |

| CAS Number | 890092-52-1 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂ | [3] |

| Molecular Weight | 197.032 g/mol | [3] |

| Synonyms | 5-Bromo-4-methylpyridine-3-carbonitrile | [3] |

| Physical Form | Solid | |

| Purity | Commercially available at ≥95% and 98% | [2][3] |

| Boiling Point | 124.5 °C | [1] |

Synthesis and Experimental Protocols

General Synthetic Protocol: Electrophilic Bromination of 4-methylnicotinonitrile

This theoretical protocol is based on established methods for the bromination of substituted pyridines.[4]

Objective: To synthesize this compound via electrophilic bromination of 4-methylnicotinonitrile.

Materials:

-

4-methylnicotinonitrile

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated) or a suitable solvent like N,N-Dimethylformamide (DMF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Standard laboratory glassware for work-up and purification

Procedure:

-

In a round-bottom flask, dissolve 4-methylnicotinonitrile in a suitable solvent (e.g., concentrated sulfuric acid or DMF) under an inert atmosphere.

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise or as a solution in the same solvent via a dropping funnel, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Outcome: This method is expected to selectively yield the 5-bromo isomer. The reaction conditions, particularly temperature and the choice of solvent, are critical to control selectivity and minimize the formation of by-products.[4]

Experimental Workflow for Synthesis

Caption: A general experimental workflow for the synthesis of this compound.

Reactivity and Applications in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[5][] The presence of the bromine atom at the 5-position of the pyridine ring allows for the introduction of various substituents, making it a key component in the generation of compound libraries for drug discovery.

Key Reactions:

-

Suzuki-Miyaura Coupling: The reaction of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or vinyl groups.[7]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling this compound with primary or secondary amines, yielding substituted aminopyridines.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, results in the formation of alkynyl-substituted pyridines.

These reactions are fundamental in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. While specific drugs derived directly from this compound are not prominently documented in the public domain, its structural motif is present in various biologically active molecules, including kinase inhibitors.[8]

Logical Relationship of Cross-Coupling Reactions

Caption: Key cross-coupling reactions involving this compound.

Biological Significance and Signaling Pathways

While direct biological data for this compound is scarce, its derivatives are of significant interest in drug discovery. The pyridine-carbonitrile scaffold is a common feature in molecules designed to interact with various biological targets. For instance, derivatives of similar brominated pyridines have been evaluated as potential anti-proliferative agents and VEGFR-2 inhibitors.[9] The synthesis of novel pyrimidine-5-carbonitrile derivatives has also been explored for their potential as anticancer agents.[9]

The general strategy involves using the brominated pyridine as a scaffold to build more complex molecules that can bind to the active sites of enzymes, such as kinases, thereby modulating their activity and affecting downstream signaling pathways implicated in diseases like cancer.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is intended for research and development purposes only.[1] A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Safety Information:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing efforts of drug discovery and development.

References

- 1. This compound | 890092-52-1 | QKB09252 [biosynth.com]

- 2. kyberlife.com [kyberlife.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Page loading... [guidechem.com]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-methylnicotinonitrile

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Bromo-4-methylnicotinonitrile, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The characterization of these properties is fundamental for its effective application in research and development, influencing everything from reaction kinetics and formulation to biological absorption and material performance. This document is structured to provide not only reference data but also the underlying scientific rationale and validated experimental protocols for its characterization.

Section 1: Chemical Identity and Core Properties

This compound is a substituted pyridine derivative. The presence of the bromo, methyl, and nitrile functional groups on the pyridine ring imparts a unique combination of reactivity and physical characteristics. Accurate identification is the cornerstone of any scientific investigation.

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2][3][4] |

| Synonym(s) | 5-bromo-4-methylpyridine-3-carbonitrile | [5] |

| CAS Number | 890092-52-1 | [1][3][4][5] |

| Molecular Formula | C₇H₅BrN₂ | [4][5] |

| Molecular Weight | 197.03 g/mol | [4][6] |

| Physical Form | Solid | [4] |

| InChI Code | 1S/C7H5BrN2/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,1H3 | [4] |

| InChI Key | HVTPZRXPJRFYHD-UHFFFAOYSA-N | [4] |

Section 2: Structural Elucidation and Spectroscopic Profile

The definitive confirmation of a chemical's structure is achieved through a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: Analysis of the proton NMR spectrum is used to confirm the number and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of their positions relative to the nitrogen atom and other substituents. While a publicly available spectrum exists, detailed peak assignments require experimental validation.[7]

-

¹³C NMR Spectroscopy: This technique provides information on the carbon skeleton of the molecule. Seven distinct carbon signals are expected, corresponding to the five carbons of the pyridine ring (three of which are quaternary), the nitrile carbon, and the methyl carbon.

Protocol 2.1: NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure full dissolution and to avoid signal overlap with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Data Acquisition: Acquire the ¹H spectrum using a standard pulse program. Subsequently, acquire the ¹³C spectrum. An acquisition time of several hours may be necessary for the ¹³C spectrum to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

-

Expected Absorptions:

-

C≡N (Nitrile) Stretch: A sharp, strong absorption band is expected in the range of 2240-2220 cm⁻¹. This is a highly characteristic peak.

-

Aromatic C=C and C=N Stretches: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

-

C-H Bending (Aromatic): Absorptions in the 900-690 cm⁻¹ region can provide information about the substitution pattern of the pyridine ring.

-

C-Br Stretch: A weak to medium absorption is expected in the 600-500 cm⁻¹ region.

-

Protocol 2.2: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This step is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (plotted as transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide information about its isotopic distribution.

-

Expected Result: For this compound, the mass spectrum should show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. Therefore, the molecular ion peak will appear as a doublet ([M]⁺ and [M+2]⁺) of approximately 1:1 intensity at m/z values corresponding to C₇H₅⁷⁹BrN₂ and C₇H₅⁸¹BrN₂, respectively (approx. 196 and 198 g/mol ).

Protocol 2.3: Electrospray Ionization (ESI)-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Single-Crystal X-ray Diffraction

This technique is the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid.[9] It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. While no published crystal structure for this specific compound was identified, this method remains critical for definitive structural validation.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Section 3: Key Physicochemical Parameters

These parameters are crucial for predicting the behavior of the compound in various systems, particularly in drug discovery and materials science.

Thermal Properties

-

Melting Point: The melting point is a fundamental indicator of purity and provides insight into the strength of the crystal lattice. While no specific melting point is consistently reported in public databases, its determination is straightforward. Differential Scanning Calorimetry (DSC) is the preferred method as it provides a precise melting onset and peak temperature, as well as the enthalpy of fusion.

Protocol 3.1: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is identified as the onset or peak of the endothermic event on the resulting thermogram (Heat Flow vs. Temperature). The area under the peak corresponds to the enthalpy of fusion.

Solubility Profile

Solubility is a critical parameter for any compound intended for biological application or solution-phase processing. It is typically assessed in aqueous buffers (relevant for bioavailability) and organic solvents (relevant for synthesis and formulation).

Protocol 3.2: Kinetic Solubility Assessment in Aqueous Buffer

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Addition to Buffer: Add an aliquot of each DMSO solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4), ensuring the final DMSO concentration is low and consistent across all wells (e.g., <1%). This rapid addition from a concentrated organic stock into an aqueous medium assesses kinetic solubility.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation to equilibrate. Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The solubility limit is defined as the highest concentration that does not result in a significant increase in turbidity compared to a blank control.

Section 4: Stability and Handling

Understanding a compound's stability is essential for ensuring its integrity during storage and use.

-

Storage Conditions: Supplier recommendations call for storing this compound under an inert atmosphere at room temperature.[4] Other sources suggest sealing it in a dry environment.[10] This implies potential sensitivity to atmospheric moisture or oxygen, which could lead to degradation over time.

-

Chemical Reactivity: The functional groups present suggest several potential reactivities. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile synthetic intermediate.

Section 5: Safety Profile

Appropriate handling procedures require an understanding of the compound's potential hazards.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

| Signal Word | Warning | [4][11] |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Hazard Statement(s) | H302: Harmful if swallowed | [4][11] |

| Note: Related compounds also list H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). These should be considered potential hazards. | [10] | |

| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Disclaimer: Researchers must always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical and perform a thorough risk assessment.

References

Sources

- 1. This compound | 890092-52-1 [chemicalbook.com]

- 2. This compound | 890092-52-1 | QKB09252 [biosynth.com]

- 3. kyberlife.com [kyberlife.com]

- 4. This compound | 890092-52-1 [sigmaaldrich.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CAS 1003711-35-0 | 6-Bromo-4-methyl-nicotinonitrile - Synblock [synblock.com]

- 7. This compound(890092-52-1) 1H NMR spectrum [chemicalbook.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. 5-Bromo-4-methylnicotinic acid | 677702-58-8 [sigmaaldrich.com]

- 11. 5-Bromonicotinamide | C6H5BrN2O | CID 1808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. 2-Amino-5-bromo-4-methylnicotinonitrile | CAS#:180994-87-0 | Chemsrc [chemsrc.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. rsc.org [rsc.org]

- 16. Methyl 5-broMo-4-Methylnicotinate(1382847-91-7) 1H NMR spectrum [chemicalbook.com]

- 17. 63644-86-0|5-Bromo-4,6-dimethylnicotinonitrile|BLD Pharm [bldpharm.com]

- 18. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 19. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 20. molbase.com [molbase.com]

- 21. mdpi.com [mdpi.com]

- 22. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cynorlaboratories.com [cynorlaboratories.com]

- 24. 5-Bromonicotinic acid(20826-04-4) IR Spectrum [chemicalbook.com]

- 25. Methyl 5-broMo-4-Methylnicotinate | 1382847-91-7 [amp.chemicalbook.com]

- 26. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. 5-Bromopentanenitrile | C5H8BrN | CID 79435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. chemrxiv.org [chemrxiv.org]

- 30. 1382847-91-7|Methyl 5-bromo-4-methylnicotinate|BLD Pharm [bldpharm.com]

Structure Elucidation of 5-Bromo-4-methylnicotinonitrile: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the unambiguous structure elucidation of 5-Bromo-4-methylnicotinonitrile (CAS No: 890092-52-1).[1] As a substituted pyridine, this compound represents a versatile scaffold in medicinal chemistry and materials science, making its precise structural characterization a prerequisite for any downstream application. This document moves beyond a simple recitation of techniques, offering a logical, field-tested workflow that integrates Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section explains the causality behind the experimental choices, presents detailed protocols, and interprets the expected data, culminating in a self-validating system for structural confirmation.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₅BrN₂ and a molecular weight of approximately 197.03 g/mol .[1][2] The strategic placement of its functional groups—a bromine atom, a methyl group, and a nitrile group on a pyridine core—makes it a valuable building block. However, the potential for isomeric impurities during synthesis necessitates a rigorous and orthogonal analytical approach to confirm its constitution. The elucidation process is not merely a confirmation of identity but a fundamental pillar of quality control and scientific integrity. This guide presents a logical progression from foundational mass and elemental composition analysis to the intricate details of atomic connectivity and spatial arrangement.

Foundational Analysis: Determining Molecular Mass and Composition

The first step in characterizing any new or synthesized compound is to confirm its molecular formula. This is achieved by combining high-resolution mass spectrometry with elemental analysis.

Mass Spectrometry (MS)

Mass spectrometry's primary role here is to determine the molecular weight with high precision and to provide crucial clues about the elemental composition through isotopic patterns. For this compound, Electron Ionization (EI) is a robust choice for generating a molecular ion.

Causality of Experimental Choice: We employ high-resolution mass spectrometry (HRMS) to distinguish the target molecule from potential impurities that may have the same nominal mass. Furthermore, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a unique isotopic signature that serves as a powerful diagnostic tool.[3][4]

Expected Spectral Features:

-

Molecular Ion (M⁺•): A prominent cluster of peaks will appear for the molecular ion. Due to the two nitrogen atoms, the nominal mass will be an odd number (based on the mass of the most abundant isotopes), but the molecular weight is calculated using the weighted averages. The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even molecular ion mass.[5] However, the presence of Bromine complicates a simple integer mass interpretation. The key is the isotopic pattern.

-

Isotopic Pattern: The molecular ion will appear as two peaks of nearly equal intensity, separated by two mass units (m/z and m/z+2), which is the characteristic signature of a molecule containing a single bromine atom.[4][6]

-

Fragmentation: While complex, common fragmentation pathways for related structures may involve the loss of Br• or HCN, leading to significant fragment ions.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion/Fragment | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Key Diagnostic Feature |

| [M]⁺• | [C₇H₅⁷⁹BrN₂]⁺• | 195.9690 | 197.9670 | 1:1 intensity ratio, confirming one Bromine atom |

| [M-HCN]⁺• | [C₆H₄⁷⁹BrN]⁺• | 168.9556 | 170.9536 | Loss of the nitrile group, common for nicotinonitriles |

| [M-Br]⁺ | [C₇H₅N₂]⁺ | 117.0453 | - | Loss of the bromine radical |

Experimental Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent like methanol or dichloromethane.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV (standard).

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

-

Mass Range: Scan from m/z 50 to 300.

-

-

Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the spectrum, ensuring sufficient signal intensity for the molecular ion cluster.

-

Data Analysis: Analyze the isotopic distribution of the molecular ion peak to confirm the 1:1 M⁺• to [M+2]⁺• ratio. Identify major fragment ions and propose fragmentation pathways consistent with the expected structure.

Functional Group Identification: Vibrational Spectroscopy (FTIR)

Once the molecular formula is confirmed, FTIR spectroscopy is used to identify the key functional groups present. This is a rapid and non-destructive technique that provides a unique "fingerprint" based on molecular vibrations.[7]

Causality of Experimental Choice: The structure of this compound contains several IR-active functional groups with highly characteristic absorption frequencies. The nitrile (C≡N) group, in particular, has a sharp and intense absorption in a region of the spectrum that is typically uncongested, making it an excellent diagnostic peak.[8]

Expected Spectral Features:

-

Nitrile (C≡N) Stretch: A strong, sharp peak between 2240-2220 cm⁻¹. Conjugation with the aromatic pyridine ring typically lowers this frequency from that of a saturated nitrile.[8]

-

Aromatic C-H Stretch: Weak to medium peaks appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks corresponding to the methyl group will appear just below 3000 cm⁻¹.

-

Aromatic Ring (C=C and C=N) Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 700 cm⁻¹, which can be difficult to assign definitively.

Table 2: Predicted FTIR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch (Methyl) |

| ~2230 | Strong, Sharp | Nitrile (C≡N) Stretch |

| ~1580, 1470, 1400 | Medium-Strong | Aromatic Ring (C=C/C=N) Stretches |

Experimental Protocol 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned. Collect a background spectrum to account for atmospheric CO₂ and H₂O, as well as the absorbance of the ATR crystal.[7]

-

Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background. Perform a baseline correction if necessary and label the key peaks.

Definitive Connectivity Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the proton and carbon framework.[9][10]

Causality of Experimental Choice: While MS and FTIR suggest the presence of the correct pieces, NMR shows how they are connected. For a substituted pyridine, the chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the nature and position of the substituents.[9][11] 2D experiments are essential to build the carbon skeleton and place the substituents correctly.

¹H NMR Spectroscopy

-

Expected Signals:

-

Two Aromatic Protons: The protons at positions 2 and 6 of the pyridine ring are expected. Due to the substitution pattern, they will appear as two distinct singlets (or very narrow doublets if long-range coupling is resolved). Their chemical shifts will be in the aromatic region, typically downfield (δ > 8.0 ppm).

-

One Methyl Group: The methyl protons at position 4 will appear as a singlet in the aliphatic region (δ ~2.5 ppm).

-

-

Integration: The relative integrals of the aromatic signals to the methyl signal should be 2:3.

¹³C{¹H} NMR Spectroscopy

-

Expected Signals: The molecule has 7 carbon atoms, and due to its asymmetry, all 7 should be chemically non-equivalent, resulting in 7 distinct signals.

-

Nitrile Carbon (C≡N): This quaternary carbon will appear around δ 115-120 ppm.

-

Aromatic Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon bearing the bromine (C5) will be shifted relative to a non-brominated analog.

-

Methyl Carbon: A single signal in the aliphatic region (δ ~20 ppm).

-

2D NMR for Unambiguous Assignments

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the pieces. It shows correlations between protons and carbons that are 2 or 3 bonds away.

-

Key Correlation 1: A correlation from the methyl protons (H-C7) to the ring carbons C3 and C5 would definitively place the methyl group adjacent to the nitrile and bromine.

-

Key Correlation 2: Correlations from the aromatic proton at H2 to carbons C4 and C6 would confirm its position.

-

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| C2 | ~8.7, s, 1H | ~152 | H2 → C3, C4, C6 |

| C3 | - | ~135 | H2 → C3; H-C7(Methyl) → C3 |

| C4 | - | ~145 | H2 → C4; H6 → C4; H-C7(Methyl) → C4 |

| C5 | - | ~120 | H6 → C5; H-C7(Methyl) → C5 |

| C6 | ~8.8, s, 1H | ~155 | H6 → C2, C4, C5 |

| C7 (Methyl) | ~2.6, s, 3H | ~20 | H-C7(Methyl) → C3, C4, C5 |

| C8 (Nitrile) | - | ~117 | H2 → C8; H6 → C8 (long range, may be weak) |

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.

Experimental Protocol 3: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[9]

-

Spectrometer Setup: Use a spectrometer operating at 400 MHz or higher. Lock on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum (16-32 scans).

-

Acquire a proton-decoupled ¹³C spectrum (requires more scans, e.g., 1024 or more, depending on concentration).

-

-

2D Spectra Acquisition:

-

Acquire a gradient-enhanced gHMBC experiment. Set the parameters to optimize for 2- and 3-bond correlations (~8 Hz).

-

-

Data Processing: Process all spectra using appropriate window functions. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C). Analyze the 1D and 2D spectra to make complete assignments.

Absolute Structure Confirmation: Single-Crystal X-ray Diffraction

While NMR provides the definitive chemical structure (connectivity), single-crystal X-ray diffraction provides the absolute structure in three dimensions.[12][13] It is the gold standard for structural proof, yielding precise bond lengths, bond angles, and information about intermolecular packing in the solid state.

Causality of Experimental Choice: For novel compounds, especially those intended for applications where solid-state properties matter (e.g., pharmaceuticals, organic electronics), X-ray crystallography is indispensable. It resolves any ambiguity that might remain from spectroscopic data alone.[14][15]

Experimental Protocol 4: Single-Crystal X-ray Diffraction

-

Crystallization: The most challenging step is growing a high-quality single crystal.[16] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

-

Crystal Mounting: A suitable crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected over a range of orientations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods or Patterson methods and then refined to fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Integrated Workflow and Data Synthesis

The power of this multi-technique approach lies in the convergence of data. Each experiment validates the others, building an unshakeable confirmation of the structure.

Logical Elucidation Workflow

The diagram below illustrates the logical flow, where results from foundational techniques inform and are confirmed by more detailed structural methods.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 890092-52-1 | QKB09252 [biosynth.com]

- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 4. youtube.com [youtube.com]

- 5. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. excillum.com [excillum.com]

- 13. azolifesciences.com [azolifesciences.com]

- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-4-methylnicotinonitrile, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the regioselective bromination of 2-amino-4-methylpyridine, followed by a Sandmeyer reaction to introduce the nitrile functionality. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed through a two-step reaction sequence. The initial step involves the selective bromination of 2-amino-4-methylpyridine at the 5-position using N-Bromosuccinimide (NBS). The subsequent step employs a Sandmeyer reaction to convert the amino group of the resulting 2-amino-5-bromo-4-methylpyridine into a nitrile group, yielding the target compound.

Data Presentation

Table 1: Precursors and Reagents for Step 1: Bromination of 2-amino-4-methylpyridine

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-amino-4-methylpyridine | 695-34-1 | C₆H₈N₂ | 108.14 | Starting Material |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | Brominating Agent |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |

| Acetonitrile | 75-05-8 | C₃H₃N | 41.05 | Washing Solvent |

| Water | 7732-18-5 | H₂O | 18.02 | Solvent/Washing |

Table 2: Precursors and Reagents for Step 2: Sandmeyer Cyanation of 2-amino-5-bromo-4-methylpyridine

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-amino-5-bromo-4-methylpyridine | 98198-48-2 | C₆H₇BrN₂ | 187.04 | Starting Material |

| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Diazotizing Agent |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Acid |

| Copper(I) Cyanide | 544-92-3 | CuCN | 89.56 | Cyanating Agent |

| Water | 7732-18-5 | H₂O | 18.02 | Solvent |

Table 3: Expected Yields and Product Specifications

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Purity |

| 1 | 2-amino-5-bromo-4-methylpyridine | C₆H₇BrN₂ | 187.04 | ~80%[1][2] | >95% |

| 2 | This compound | C₇H₅BrN₂ | 197.03 | 50-70% (estimated) | >98% |

Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromo-4-methylpyridine

This protocol is adapted from a known procedure for the selective bromination of 2-amino-4-methylpyridine.[1][2]

Materials and Reagents:

-

2-amino-4-methylpyridine (30 g, 277.8 mmol)

-

N-Bromosuccinimide (NBS) (49.44 g, 277.8 mmol)

-

N,N-Dimethylformamide (DMF) (150 ml)

-

Acetonitrile (164 ml)

-

Deionized water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-4-methylpyridine (30 g, 277.8 mmol) and DMF (150 ml).

-

Stir the mixture until the starting material is completely dissolved.

-

Cool the flask in an ice bath.

-

Prepare a solution of NBS (49.44 g, 277.8 mmol) in a minimal amount of DMF.

-

Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine over a period of 1 hour, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 8-10 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into 500 ml of ice-water. A brown solid will precipitate.

-

Filter the precipitate using a Büchner funnel and wash it thoroughly with cold water.

-

Dry the solid under vacuum.

-

Further purify the crude product by washing the dried solid with acetonitrile (164 ml).

-

Filter the solid again and dry it to obtain 2-amino-5-bromo-4-methylpyridine as a brown solid. The reported yield for this procedure is approximately 80%.[1]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a proposed method based on general Sandmeyer reaction procedures for the cyanation of amino-pyridines.

Materials and Reagents:

-

2-amino-5-bromo-4-methylpyridine (e.g., 20 g, 107 mmol)

-

Concentrated Hydrochloric Acid (e.g., 60 ml)

-

Sodium Nitrite (NaNO₂) (e.g., 7.8 g, 113 mmol)

-

Copper(I) Cyanide (CuCN) (e.g., 11.5 g, 128 mmol)

-

Sodium Cyanide (NaCN) (e.g., 6.3 g, 128 mmol) - Caution: Highly Toxic

-

Toluene

-

Sodium Bicarbonate solution (saturated)

-

Deionized water

-

Ice

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromo-4-methylpyridine (20 g, 107 mmol) in a mixture of concentrated hydrochloric acid (40 ml) and water (40 ml).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (7.8 g, 113 mmol) in water (20 ml).

-

Add the sodium nitrite solution dropwise to the cooled suspension while maintaining the temperature between 0 and 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate large flask, prepare a solution of copper(I) cyanide (11.5 g, 128 mmol) and sodium cyanide (6.3 g, 128 mmol) in water (100 ml). Caution: This operation should be performed in a well-ventilated fume hood as it may generate toxic HCN gas.

-

Warm this solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous nitrogen evolution will occur. Control the rate of addition to maintain the reaction temperature.

-

After the addition is complete, heat the reaction mixture to 80-90 °C for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the mixture with toluene (3 x 100 ml).

-

Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

-

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Signaling Pathway (Logical Relationship)

Caption: Logical progression from starting material to the final product.

References

An In-depth Technical Guide to the Spectral Data of 5-Bromo-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-Bromo-4-methylnicotinonitrile (also known as 5-bromo-4-methylpyridine-3-carbonitrile). Due to the limited availability of directly published experimental spectra in readily accessible databases, this guide combines predicted data with established experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the unambiguous identification, characterization, and quality control of this compound in research and development settings.

Compound Overview

IUPAC Name: this compound Synonyms: 5-bromo-4-methylpyridine-3-carbonitrile CAS Number: 890092-52-1 Molecular Formula: C₇H₅BrN₂ Molecular Weight: 197.03 g/mol

Structure:

Predicted Spectral Data

While experimental spectra are the gold standard for chemical characterization, in their absence, predicted data serves as a valuable reference. The following tables summarize the predicted spectral information for this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | H-2 or H-6 |

| ~8.4 | s | 1H | H-2 or H-6 |

| ~2.5 | s | 3H | -CH₃ |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and other experimental conditions. The assignments for H-2 and H-6 are interchangeable without further 2D NMR analysis.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct signals are expected.

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 | C-2 or C-6 |

| ~153 | C-2 or C-6 |

| ~140 | C-4 |

| ~120 | C-5 |

| ~118 | C-3 |

| ~115 | -CN |

| ~20 | -CH₃ |

Note: The assignments are based on typical chemical shifts for substituted pyridines and are subject to confirmation by experimental data.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~2230 | Strong | C≡N (nitrile) stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~1400 | Medium | C-H bend (methyl) |

| ~1100-1000 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 197/199 | [M]⁺˙ Molecular ion peak (showing characteristic 1:1 isotopic pattern for Bromine) |

| 172/174 | [M-CN]⁺ |

| 118 | [M-Br]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (for solid samples):

-

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Place the prepared sample in the spectrometer and collect the sample spectrum.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

-

The concentration should be in the low ppm or ppb range, depending on the ionization technique and instrument sensitivity.

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing structural information.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that typically produce a prominent molecular ion peak, confirming the molecular weight.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for obtaining and analyzing the spectral data for a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectral data and structural information.

An In-depth Technical Guide to the Solubility of 5-Bromo-4-methylnicotinonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the anticipated solubility characteristics of 5-Bromo-4-methylnicotinonitrile in common organic solvents, outlines a general experimental protocol for solubility determination, and presents a workflow for this process. Due to the limited availability of specific experimental data in publicly accessible literature, this guide focuses on qualitative assessment based on chemical structure and general solubility principles.

Qualitative Solubility Assessment

This compound is a substituted pyridine derivative with a chemical structure that suggests moderate solubility in a range of organic solvents. The presence of a polar nitrile group (-CN) and the nitrogen atom in the pyridine ring introduces polarity to the molecule, which would favor solubility in polar solvents. Conversely, the aromatic ring, the methyl group (-CH3), and the bromo group (-Br) contribute to its nonpolar character, suggesting some solubility in less polar solvents.

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

-

High Expected Solubility: In polar apathetic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), this compound is expected to exhibit good solubility. These solvents are highly polar and can engage in dipole-dipole interactions with the nitrile and pyridine moieties.

-

Moderate Expected Solubility: In polar protic solvents like methanol and ethanol, moderate solubility is anticipated. While these solvents can hydrogen bond, the primary interactions with the solute would be dipole-dipole. Solubility in alcohols is generally expected. Moderate solubility is also expected in solvents of intermediate polarity like acetone and ethyl acetate.

-

Low Expected Solubility: In nonpolar solvents such as hexanes and toluene, the solubility is expected to be low. The polar functional groups of this compound will limit its ability to favorably interact with these nonpolar solvent molecules.

A summary of the anticipated solubility is presented in the table below. It is critical to note that this information is predictive and requires experimental verification.

| Solvent Classification | Solvent | Predicted Qualitative Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | High |

| Dimethyl Sulfoxide (DMSO) | High | |

| Polar Protic | Methanol | Moderate |

| Ethanol | Moderate | |

| Intermediate Polarity | Acetone | Moderate |

| Dichloromethane | Moderate | |

| Ethyl Acetate | Moderate | |

| Nonpolar | Toluene | Low |

| Hexanes | Low |

General Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium method, is a standard approach.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that saturation is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated HPLC method to generate a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample solution using the same HPLC method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualized Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

Commercial Availability of 5-Bromo-4-methylnicotinonitrile: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 30, 2025 – 5-Bromo-4-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery, is commercially available from a variety of suppliers. This technical guide provides an in-depth overview of its availability, key chemical properties, and a plausible synthetic route for researchers, scientists, and drug development professionals.

Commercial Availability and Properties

This compound (CAS Number: 890092-52-1) is readily accessible through several chemical suppliers catering to the research and development sector. Purity levels for this compound are typically offered at ≥95% or 98%, with common pack sizes ranging from 100 milligrams to 5 grams, ensuring suitability for both initial screening and larger-scale synthetic applications.

Below is a summary of the key quantitative data for this compound:

| Property | Value | Reference |

| CAS Number | 890092-52-1 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [2] |

| Molecular Weight | 197.03 g/mol | [2] |

| Synonym | 5-Bromo-4-methylpyridine-3-carbonitrile | [2] |

| Purity | ≥95%, 98% | [2][3] |

Table 1: Physicochemical Properties of this compound

Potential Synthesis Protocol

Step 1: Bromination of 4-methylnicotinamide

The first step involves the bromination of 4-methylnicotinamide. This can be achieved using a suitable brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). The reaction is typically carried out at a controlled temperature to ensure regioselectivity.

-

Reactants: 4-methylnicotinamide, N-Bromosuccinimide (NBS)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Procedure:

-

Dissolve 4-methylnicotinamide in DMF in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of NBS in DMF to the reaction mixture.

-

Allow the reaction to proceed at a controlled temperature (e.g., room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Purify the resulting 5-Bromo-4-methylnicotinamide by recrystallization or column chromatography.

-

Step 2: Dehydration of 5-Bromo-4-methylnicotinamide to this compound

The second step is the dehydration of the amide to the nitrile. This transformation is commonly achieved using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

-

Reactant: 5-Bromo-4-methylnicotinamide

-

Dehydrating Agent: Phosphorus pentoxide (P₂O₅)

-

Procedure:

-

In a dry reaction flask, thoroughly mix 5-Bromo-4-methylnicotinamide with phosphorus pentoxide.

-

Heat the mixture under reduced pressure.

-

The product, this compound, will distill and can be collected in a cooled receiver.

-

Further purification can be achieved by recrystallization or sublimation.

-

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic workflow for this compound.

References

Navigating the Uncharted: A Technical Guide to the Safe Handling of 5-Bromo-4-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Bromo-4-methylnicotinonitrile is a research chemical with limited publicly available safety and toxicological data. This guide has been compiled from information on structurally similar compounds and general principles of chemical safety. All procedures should be conducted with a thorough risk assessment by qualified personnel in a controlled laboratory environment.

Introduction

This compound is a substituted pyridine derivative, a class of compounds with significant interest in medicinal chemistry and materials science. Its structural motifs, including the brominated pyridine ring and the nitrile group, suggest potential for a range of chemical transformations and biological activities. However, these same functional groups also necessitate careful handling due to potential toxicity. This guide provides a comprehensive overview of the known properties and inferred safety protocols for this compound to ensure its safe use in a research and development setting.

Physicochemical and Hazard Information

While specific experimental data for this compound is scarce, its properties can be estimated from supplier information and data on analogous compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 890092-52-1 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂ | [1][3] |

| Molecular Weight | 197.03 g/mol | [1][3] |

| Appearance | Solid (presumed) | Inferred from related compounds |

| Boiling Point | 124.5 °C (Predicted) | [3] |

| Purity | ≥95% - 98% | [4] |

Table 2: Inferred Hazard Profile and GHS Classifications

The hazard profile is extrapolated from safety data sheets of structurally related compounds like brominated pyridines and nicotinonitriles.

| Hazard Class | GHS Classification | Precautionary Statements (Examples) | Source (Analogous Compounds) |

| Acute Toxicity, Oral | Category 3 or 4 (Toxic or Harmful if swallowed) | P264, P270, P301+P310+P330 | [5][6][7] |

| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin) | P280, P302+P352+P312 | [5][6] |

| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled) | P261, P271, P304+P340+P311 | [5][6] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | P264, P280, P302+P352, P332+P313 | [8] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | P264, P280, P305+P351+P338, P337+P313 | [8] |

Safe Handling and Storage Protocols

Given the inferred toxicity, stringent adherence to safety protocols is mandatory.

Engineering Controls

-

Ventilation: All handling of this compound, especially as a solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

-

Containment: For procedures with a higher risk of dust generation, a glove box or other contained system should be considered.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for preventing exposure.

Table 3: Recommended Personal Protective Equipment

| Body Part | PPE Specification | Rationale |

| Eyes/Face | Safety goggles with side shields and a face shield | Protects against splashes and airborne particles. |

| Skin | Chemical-resistant lab coat (fully buttoned) | Prevents skin contact with the torso and arms. |

| Hands | Nitrile gloves (double-gloving recommended) | Provides a barrier against dermal absorption. Regularly inspect for tears and replace frequently.[11] |

| Respiratory | NIOSH-approved respirator with organic vapor cartridges | Necessary if working outside of a fume hood or in case of ventilation failure. |

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][12]

-

Keep containers tightly closed and clearly labeled.[12]

-

Store in a locked cabinet or other secure location to restrict access to authorized personnel.[5]

Experimental Workflow

The following diagram outlines a standard workflow for handling this compound, from receiving to disposal.

Caption: Standard Laboratory Workflow for a Potentially Hazardous Chemical.

Emergency Procedures

Preparedness for accidental exposure or spills is critical.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Action | Source (Analogous Compounds) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [5][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [8][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][14] |

Spill Response

The following diagram outlines a general procedure for responding to a chemical spill.

Caption: General Workflow for Responding to a Chemical Spill.

Biological Activity and Toxicological Information

Biological Activity

Toxicological Data

No specific toxicological studies for this compound have been identified. The health hazards are inferred from its chemical structure:

-

Nitrile Group (-CN): Can be metabolized to release cyanide ions, which are highly toxic.

-

Brominated Aromatic Ring: Brominated organic compounds can have a range of toxic effects, including potential for neurotoxicity and endocrine disruption with chronic exposure.[16][17]

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[11] Disposal should be carried out in accordance with institutional, local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion

While this compound is a compound of interest for research and development, the lack of specific safety data necessitates a highly cautious approach. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can handle this compound in a safe and responsible manner. It is imperative to treat this compound as a potentially toxic substance and to conduct all work with a thorough understanding of the inferred risks.

References

- 1. This compound | 890092-52-1 [chemicalbook.com]

- 2. This compound | 890092-52-1 [sigmaaldrich.com]

- 3. This compound | 890092-52-1 | QKB09252 [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. benchchem.com [benchchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. aksci.com [aksci.com]

- 14. uww.edu [uww.edu]

- 15. Synthesis, molecular modeling studies and bronchodilation properties of nicotinonitrile containing-compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Brominated flame retardants, a cornelian dilemma - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of 5-Bromo-4-methylnicotinonitrile: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and spectroscopic analysis of 5-Bromo-4-methylnicotinonitrile, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of specific published theoretical studies on this molecule, this document outlines a robust computational and experimental framework based on established methodologies for similar compounds. This includes detailed protocols for Density Functional Theory (DFT) calculations to elucidate molecular structure, vibrational frequencies, and electronic properties, alongside standardized procedures for Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopic analysis. All quantitative data presented herein is exemplar and serves as a template for the expected results from such an investigation. Researchers are encouraged to replace this with their own experimental and computational findings.

Introduction

This compound belongs to the class of substituted nicotinonitriles, which are recognized scaffolds in the development of various therapeutic agents. The presence of a bromine atom, a methyl group, and a nitrile function on the pyridine ring suggests a unique electronic and structural profile that may influence its biological activity and potential as a drug candidate. Theoretical studies, in conjunction with spectroscopic analysis, are crucial for understanding the fundamental molecular properties that govern its reactivity, intermolecular interactions, and ultimately, its mechanism of action.

Computational chemistry, particularly Density Functional Theory (TFD), offers a powerful in silico approach to predict molecular geometry, vibrational modes, and electronic characteristics with high accuracy.[1][2][3] These theoretical insights, when validated by experimental spectroscopic data, provide a detailed molecular portrait that can guide further research and development efforts.

This whitepaper details the standard computational and experimental protocols applicable to the study of this compound, providing a foundational methodology for researchers in the field.

Computational Methodology

The following section outlines a typical computational workflow for the theoretical analysis of this compound.

Geometry Optimization

The molecular structure of this compound would be optimized using Density Functional Theory (DFT). A common and effective method involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][4][5] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process is continued until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to predict the infrared and Raman spectra. The calculated harmonic frequencies are typically scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. The potential energy distribution (PED) analysis is also conducted to provide a detailed assignment of the vibrational modes.[5][6]

Electronic Properties

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and Mulliken atomic charges are calculated. These parameters provide insights into the molecule's chemical reactivity, kinetic stability, and charge distribution.

DOT Script for Computational Workflow

Caption: A typical workflow for the computational analysis of this compound.

Exemplar Theoretical Data

The following tables present exemplar quantitative data that would be expected from the computational analysis of this compound. This data is for illustrative purposes only and should be replaced with actual calculated values.

Table 1: Optimized Geometrical Parameters (Exemplar Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C2-C3 | 1.39 |

| C3-C4 | 1.40 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.38 | |

| C6-N1 | 1.34 | |

| N1-C2 | 1.33 | |

| C3-C7 (CN) | 1.44 | |

| C7≡N8 | 1.16 | |

| C4-C9 (CH3) | 1.51 | |

| C5-Br10 | 1.89 | |

| Bond Angle | N1-C2-C3 | 123.0 |

| C2-C3-C4 | 118.0 | |

| C3-C4-C5 | 120.0 | |

| C4-C5-C6 | 121.0 | |

| C5-C6-N1 | 118.0 | |

| C6-N1-C2 | 120.0 | |

| Dihedral Angle | C6-N1-C2-C3 | 0.0 |

Table 2: Selected Vibrational Frequencies and Assignments (Exemplar Data)

| Mode | Wavenumber (cm⁻¹) (Scaled) | Assignment |

| ν(C≡N) | 2230 | Nitrile stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980-2870 | Methyl C-H stretching |

| ν(C=C), ν(C=N) | 1600-1400 | Pyridine ring stretching |

| δ(C-H) | 1300-1000 | In-plane C-H bending |

| γ(C-H) | 900-650 | Out-of-plane C-H bending |

| ν(C-Br) | 650-550 | C-Br stretching |

Table 3: Calculated Electronic Properties (Exemplar Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Experimental Protocols

To validate the theoretical findings, experimental spectroscopic analysis is essential. The following are standard protocols for FT-IR and FT-Raman spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: An FT-IR spectrometer equipped with a KBr beam splitter and a DTGS detector.

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid this compound sample (approx. 1-2 mg) is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-